molecular formula C21H16N2O7S2 B12666211 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid CAS No. 5690-13-1

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid

Cat. No.: B12666211
CAS No.: 5690-13-1
M. Wt: 472.5 g/mol
InChI Key: SVARQRVYLMOZHF-UHFFFAOYSA-N
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Description

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonic acid groups and a naphthalene backbone, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene derivatives followed by amination and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enable the compound to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • 4-Amino-1-naphthalenesulfonic acid
  • 1-Naphthylamine-4-sulfonic acid
  • 1-Amino-4-naphthalenesulfonic acid

Comparison: Compared to similar compounds, 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid is unique due to its dual sulfonic acid groups and the presence of a carbamoyl group. These structural features enhance its reactivity and binding affinity, making it more versatile in various applications.

Properties

CAS No.

5690-13-1

Molecular Formula

C21H16N2O7S2

Molecular Weight

472.5 g/mol

IUPAC Name

4-[(4-sulfonaphthalen-1-yl)carbamoylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C21H16N2O7S2/c24-21(22-17-9-11-19(31(25,26)27)15-7-3-1-5-13(15)17)23-18-10-12-20(32(28,29)30)16-8-4-2-6-14(16)18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)

InChI Key

SVARQRVYLMOZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NC(=O)NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O

Origin of Product

United States

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